REACTION_SMILES
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[C:23](=[O:24])([O-:25])[O-:26].[CH3:1][S:2](=[O:3])(=[O:4])[O:5][CH:6]1[CH2:7][N:8]([CH:10]([c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[CH2:9]1.[CH3:38][C:39]#[N:40].[Cl:29][c:30]1[c:31]([OH:37])[cH:32][cH:33][c:34]([F:36])[cH:35]1.[K+:27].[K+:28]>>[O:5]([CH:6]1[CH2:7][N:8]([CH:10]([c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[CH2:9]1)[c:31]1[c:30]([Cl:29])[cH:35][c:34]([F:36])[cH:33][cH:32]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OC1CN(C(c2ccccc2)c2ccccc2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(F)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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Fc1ccc(OC2CN(C(c3ccccc3)c3ccccc3)C2)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |